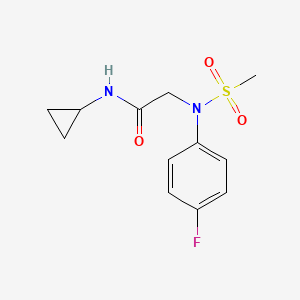
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine transporter inhibitors, which are being investigated for their ability to treat a range of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine in the brain. This results in increased levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and cognitive function, and their activation has been shown to improve symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in improved synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its ability to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Further research is also needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-fluorobenzenesulfonamide. The second step involves the reaction of N-cyclopropyl-4-fluorobenzenesulfonamide with N-methylglycine to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a glycine transporter inhibitor, which enhances the activity of NMDA receptors in the brain. This mechanism of action has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical studies.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLVWLXMQKHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
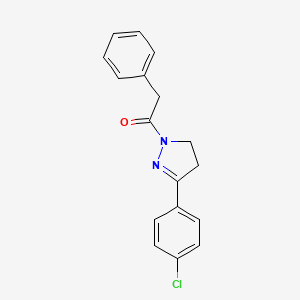
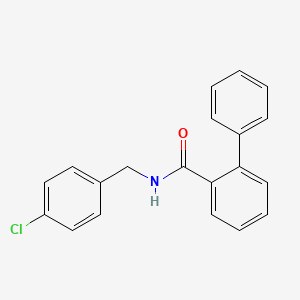
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
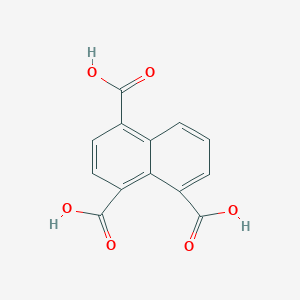
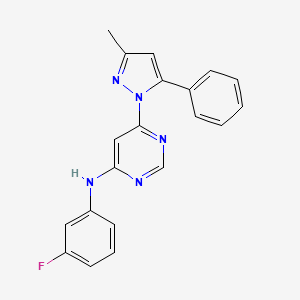

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
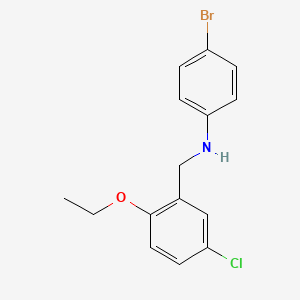
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)